

S-Methylisothiurea Hydroiodide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Methyl aminomethanimidothioate hydroiodide*

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Abstract

S-Methylisothiurea (SMT) is a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes, demonstrating a degree of selectivity for the inducible isoform (iNOS). This technical guide provides a detailed overview of the discovery, history, and key experimental data related to S-Methylisothiurea hydroiodide. It includes a historical account of its synthesis, a summary of its inhibitory activity against NOS isoforms, detailed experimental protocols for its preparation and for the assessment of its inhibitory properties, and a description of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and History

The development of S-methylisothiurea is rooted in the late 19th and early 20th-century exploration of thiourea and its derivatives. The foundational reaction for the synthesis of isothiuronium salts, the alkylation of thiourea, was first reported by Bernhard Rathke in 1881. [1] While specific documentation detailing the initial synthesis of S-Methylisothiurea hydroiodide is not readily available, early 20th-century literature provides methods for preparing related salts. A notable early synthesis of S-methylisothiurea sulfate was described by Arndt in 1921. [2][3] The hydroiodide salt, along with other hydrohalides, can be prepared by reacting thiourea with methyl iodide. [4] Over the years, various methods have been developed for the

synthesis of S-methylisothiurea salts, including more recent approaches starting from cyanamide and methyl mercaptan.[5]

The significance of S-Methylisothiurea surged with the discovery of its potent inhibitory effects on nitric oxide synthases (NOS). This discovery positioned SMT and other isothiurea derivatives as valuable tools for studying the physiological and pathological roles of nitric oxide. [6]

Mechanism of Action

S-Methylisothiurea functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). The inhibition is achieved through competition with the enzyme's natural substrate, L-arginine, at its binding site.[6] The isothiurea moiety of SMT is a key structural feature responsible for this competitive inhibition.

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms

The inhibitory potency of S-Methylisothiurea (SMT) against the different NOS isoforms has been quantified in various studies. The following table summarizes key inhibitory constants (IC_{50} and K_i values) reported in the literature. It is important to note that experimental conditions can influence these values.

Compound	Isoform	Species	IC ₅₀ (μM)	K _i (nM)	Reference(s)
S-Methylisothiourea (SMT)	iNOS	Mouse	-	-	[6]
S-Methylisothiourea (SMT)	eNOS	Bovine	-	-	[6]
S-Methyl-L-thiocitrulline	nNOS	Human	-	1.2	[7]
S-Methyl-L-thiocitrulline	iNOS	Human	-	34	[7]
S-Methyl-L-thiocitrulline	eNOS	Human	-	11	[7]
S-Ethyl-L-thiocitrulline	nNOS	Human	-	0.5	[7]
S-Ethyl-L-thiocitrulline	iNOS	Human	-	17	[7]
S-Ethyl-L-thiocitrulline	eNOS	Human	-	24	[7]

Note: Direct IC₅₀ and K_i values for S-Methylisothiourea were not consistently available across comparable studies in the initial search. The table includes data for closely related and functionally similar compounds to provide context for the inhibitory profile of S-substituted isothioureas.

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide

This protocol is based on the general method of alkylating thiourea with an alkyl halide.

Materials:

- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Methyl iodide (CH_3I)
- Methanol (CH_3OH)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter paper
- Crystallizing dish

Procedure:

- Dissolution: In a round-bottom flask, dissolve thiourea in methanol.
- Addition of Methyl Iodide: To the stirred solution, slowly add an equimolar amount of methyl iodide.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 1-2 hours.
- Crystallization: After the reflux period, allow the solution to cool to room temperature. S-Methylisothiurea hydroiodide will precipitate out of the solution. For enhanced crystallization, the solution can be further cooled in an ice bath.
- Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

- Drying: Dry the purified S-Methylisothiurea hydroiodide crystals in a desiccator or under vacuum.

Determination of NOS Inhibition using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite (NO_2^-).

Materials:

- Cell lysate or purified NOS enzyme
- L-arginine (substrate)
- NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactors)
- S-Methylisothiurea hydroiodide (inhibitor)
- Griess Reagent:
 - Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
 - Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
- Sodium nitrite (NaNO_2) standard solution
- 96-well microplate
- Microplate reader

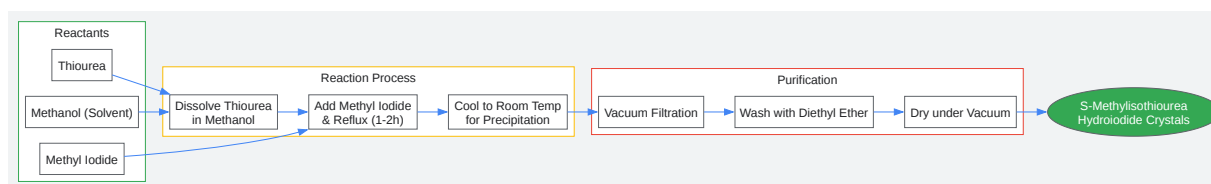
Procedure:

- Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the assay buffer.
- Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the NOS enzyme source, L-arginine, and all necessary cofactors.

- **Inhibitor Addition:** Add varying concentrations of S-Methylisothiurea hydroiodide to the appropriate wells. Include a control well with no inhibitor.
- **Incubation:** Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
- **Griess Reagent Addition:** Add Solution A of the Griess reagent to each well, followed by a brief incubation at room temperature. Then, add Solution B to each well. A pink to magenta color will develop in the presence of nitrite.
- **Absorbance Measurement:** Measure the absorbance of each well at 540 nm using a microplate reader.
- **Data Analysis:** Subtract the absorbance of the blank from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well. Calculate the percentage of inhibition for each concentration of S-Methylisothiurea hydroiodide and determine the IC₅₀ value.

Visualizations

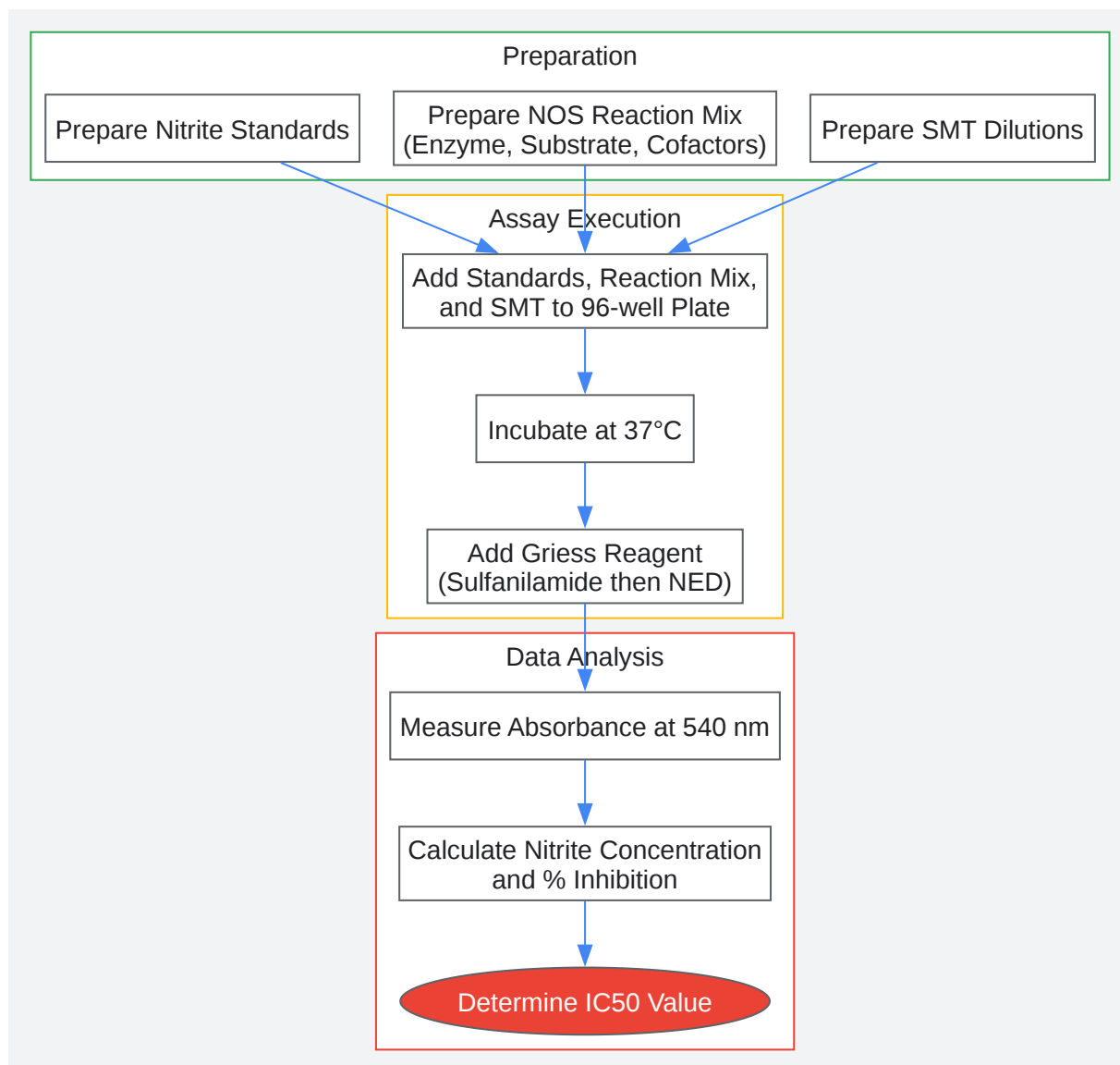
Synthesis Workflow



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Caption: Synthesis workflow for S-Methylisothiurea hydroiodide.

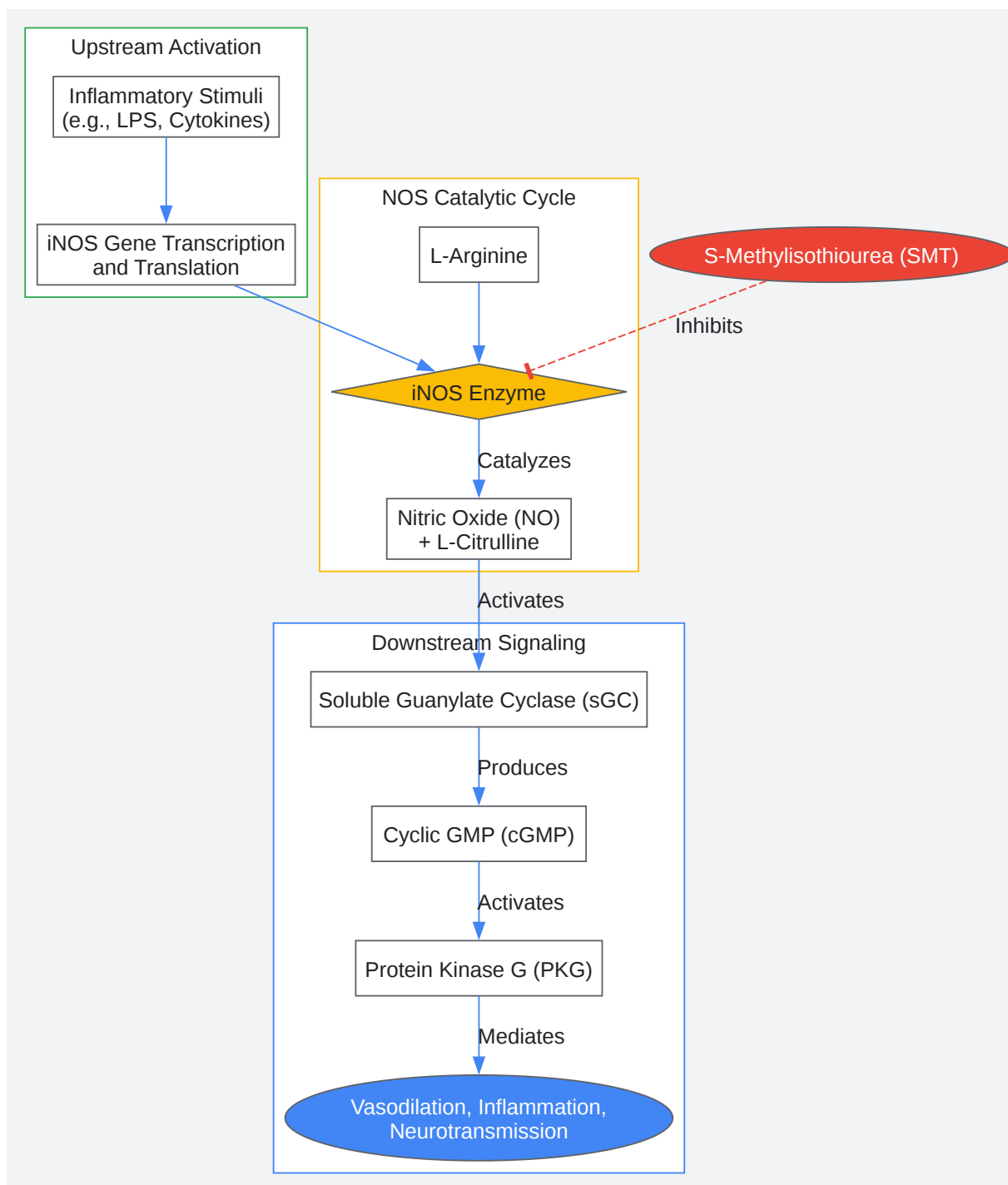
Griess Assay Experimental Workflow



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Caption: Workflow for determining NOS inhibition using the Griess assay.

Signaling Pathway of Nitric Oxide and its Inhibition by S-Methylisothiourea



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Caption: Inhibition of the iNOS signaling pathway by S-Methylisothiurea.

Downstream Signaling Pathways

The inhibition of nitric oxide synthase by S-Methylisothiurea has significant downstream consequences due to the multifaceted role of nitric oxide (NO) as a signaling molecule.[8] The primary and most well-characterized downstream target of NO is soluble guanylate cyclase (sGC).[9][10]

Upon its production by NOS, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases.[8][11] This canonical NO/sGC/cGMP pathway is central to many physiological processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[10][12]

By inhibiting NOS, S-Methylisothiurea effectively blocks the production of NO, thereby preventing the activation of sGC and the subsequent rise in intracellular cGMP levels. This leads to the attenuation of all downstream signaling events mediated by the canonical NO pathway. For instance, in the context of inflammation where iNOS is often upregulated, SMT can reduce excessive vasodilation and modulate the immune response.[13][14] Studies have shown that SMT can alleviate smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration, effects that are linked to the reduction of pro-inflammatory cytokines and adhesion molecules.[14]

Beyond the canonical pathway, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation of proteins, which is a post-translational modification that can alter protein function.[8] Inhibition of NO production by SMT would also impact these signaling modalities.

Conclusion

S-Methylisothiurea hydroiodide is a historically significant and pharmacologically important compound. Its role as a potent, competitive inhibitor of nitric oxide synthase has made it an

invaluable tool for elucidating the complex roles of nitric oxide in health and disease. This technical guide has provided a comprehensive overview of its history, mechanism of action, inhibitory properties, and the signaling pathways it modulates, along with detailed experimental protocols. This information is intended to support further research and development efforts in the scientific community.

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